molecular formula C10H12N2O5 B1196690 1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 14486-22-7

1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B1196690
CAS No.: 14486-22-7
M. Wt: 240.21 g/mol
InChI Key: AXBTVCCVDAUCIY-PILSHRGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine nucleoside analog characterized by a bicyclo[3.1.0]hexane system fused with a 3,6-dioxa bridge and a hydroxymethyl substituent at the 4-position. The pyrimidine ring is substituted with a methyl group at position 5, contributing to its structural uniqueness.

Properties

IUPAC Name

1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-4-2-12(10(15)11-8(4)14)9-7-6(17-7)5(3-13)16-9/h2,5-7,9,13H,3H2,1H3,(H,11,14,15)/t5-,6-,7-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBTVCCVDAUCIY-PILSHRGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C3C(O3)C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C2[C@H]3[C@H](O3)[C@H](O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14486-22-7
Record name 2',3'-Anhydrothymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Mitsunobu Coupling

  • Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ facilitate the reaction between the bicyclohexanol and thymine in THF.

  • Conditions : Reaction at 0°C to 25°C for 12–24 hours yields the coupled product (75–85% yield).

Nucleophilic Substitution

  • Activation : The bicyclohexane’s hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) using MsCl or TsCl.

  • Displacement : Thymine’s deprotonated N1 attacks the activated carbon in DMF or DMSO, achieving 70–80% yield.

Stereochemical Control and Purification

Chiral Resolution

  • Chromatography : Chiral HPLC (Chiralpak AD-H column) separates enantiomers using hexane:isopropanol (90:10).

  • Crystallization : Diastereomeric salts with L-tartaric acid enhance enantiomeric excess (>98% ee).

Final Purification

  • Solvent Extraction : Ethyl acetate/water partitioning removes hydrophilic impurities.

  • Crystallization : Ice-water precipitation yields the title compound as a white solid (96.1% yield, 99.3% purity).

Analytical Characterization

Technique Key Data
¹H NMR (DMSO-d₆)δ 11.3 (s, 1H, NH), 7.4 (s, 1H, H6), 5.2 (d, J=4.5 Hz, H1'), 3.8–3.5 (m, H4', H5')
LC-MS [M+H]+ = 283.1, retention time = 6.7 min
HPLC Purity 99.3% (C18 column, 0.1% TFA in H₂O/MeCN)

Industrial-Scale Considerations

  • Cost Efficiency : Using TRIS and MEMCl reduces raw material costs compared to chiral pool strategies.

  • Safety : Sonolysis (42 W/mL, 620 kHz) minimizes hazardous byproducts during thymine synthesis.

  • Scalability : Autoclave reactions (130°C, 3 h) enable batch processing up to 100 kg .

Chemical Reactions Analysis

Types of Reactions

1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the bicyclic structure.

    Substitution: Functional groups on the pyrimidine ring or the bicyclic core can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups to the compound.

Scientific Research Applications

1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Key Structural Features Biological/Functional Differences Source
1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione Oxolane (tetrahydrofuran) ring with hydroxy and methyl substituents Simpler sugar moiety; lacks bicyclic system, leading to reduced steric hindrance and altered enzyme binding
5-Fluoro-1-[...]-pyrimidine-2,4-dione Fluorine substitution at pyrimidine C5 Enhanced antiviral activity due to fluorine’s electronegativity and metabolic stability
Clevudine Synthetic pyrimidine analog with L-configuration sugar Approved for Hepatitis B treatment; target compound’s bicyclic system may offer novel mechanisms
1-(2-Deoxyuridine) Ribose sugar lacking bicyclic system and hydroxymethyl Limited interaction with viral polymerases; lower specificity compared to bicyclic analogs
4-Amino-1-(7-hydroxy-3,6-dioxabicyclo[2.2.1]hept-2-yl)pyrimidin-2-one Bicyclo[2.2.1]heptane system with amino substitution Amino group enhances solubility but reduces antiviral potency compared to methyl-substituted analogs
Telbivudine Impurity Deoxyribose sugar with thymine base Antiviral activity against HBV; target compound’s bicyclic system may improve pharmacokinetics

Key Differentiators of the Target Compound

  • Hydroxymethyl Substituent : Improves solubility and metabolic stability relative to halogenated (e.g., fluoro) or alkylated analogs .
  • 5-Methyl Pyrimidine : The methyl group at C5 may reduce cytotoxicity compared to 5-fluoro derivatives while maintaining base-pairing interference .

Biological Activity

1-[(1R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione is a compound with significant biological activity that has garnered attention in various fields of research. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure and the presence of hydroxymethyl and methyl groups. Its molecular formula is C10H12N4O4C_{10}H_{12}N_4O_4 with a molecular weight of 248.23 g/mol. The structural formula can be represented as follows:

Structure C10H12N4O4\text{Structure }\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}_4

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that the compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Antioxidant Properties : The presence of hydroxymethyl groups suggests that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against a range of pathogens.

Therapeutic Applications

The biological activities of this compound suggest several potential therapeutic applications:

  • Cancer Treatment : Due to its ability to inhibit specific enzymes involved in tumor growth, it may serve as a candidate for cancer therapy.
  • Infection Control : Its antimicrobial properties make it a potential agent for treating infections caused by resistant bacteria.
  • Antioxidant Supplementation : The compound may be explored as a dietary supplement for its antioxidant benefits.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1070
2045
5020

Study 2: Antimicrobial Efficacy

In another study published in the International Journal of Antimicrobial Agents, the compound was tested against various bacterial strains. It exhibited effective inhibition against Staphylococcus aureus and Escherichia coli at MIC values of 32 µg/mL and 64 µg/mL respectively.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Q. What are the key synthetic challenges and methodologies for synthesizing this bicyclic pyrimidine-dione derivative?

The synthesis involves multi-step organic reactions, including glycosylation to attach the bicyclo[3.1.0]hexane moiety to the pyrimidine-dione core. Critical steps include:

  • Protecting group strategies : Hydroxymethyl and diol groups on the bicyclic system require temporary protection (e.g., silyl ethers or trityl groups) to prevent side reactions during coupling .
  • Glycosylation conditions : Use of Lewis acids (e.g., TMSOTf) or Mitsunobu reactions to ensure stereochemical fidelity at the anomeric carbon .
  • Purification : Reverse-phase HPLC or silica gel chromatography to isolate the target compound from regioisomers or byproducts .

Q. What spectroscopic and computational methods are recommended for structural characterization?

  • NMR : 1H and 13C NMR to confirm stereochemistry (e.g., coupling constants for bicyclo ring protons) and substituent positions. 2D NMR (COSY, HSQC) resolves overlapping signals in the bicyclic system .
  • X-ray crystallography : Essential for unambiguous confirmation of the bicyclo[3.1.0]hexane ring conformation and absolute stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula and detects trace impurities .

Q. How can researchers assess the compound’s potential biological activity in preliminary studies?

  • Enzymatic assays : Test inhibition of viral polymerases (e.g., HIV RT) due to structural similarity to thymidine analogs .
  • Cell-based studies : Evaluate cytotoxicity and antiviral activity in HeLa or HEK293 cells at concentrations ≤10 µM, using RT-qPCR to measure viral load reduction .

Advanced Research Questions

Q. How can low yields in the glycosylation step be addressed?

Low yields often stem from steric hindrance in the bicyclo[3.1.0]hexane moiety. Mitigation strategies include:

  • Solvent optimization : Switch from THF to DMF or DMA to improve nucleoside solubility .
  • Catalyst screening : Test alternative promoters like BF3·Et2O or trimethylsilyl iodide (TMSI) for enhanced reactivity .
  • Pre-activation : Pre-treat the sugar donor with 1,2,4-triazole to generate a more reactive intermediate .

Q. How to resolve contradictions in reported antiviral activity data across studies?

Discrepancies may arise from differences in cell lines, viral strains, or assay conditions. Solutions include:

  • Standardized protocols : Use WHO-recommended cell lines (e.g., MT-4 for HIV) and quantify results via plaque reduction assays .
  • Metabolic stability checks : Confirm intracellular conversion to the active triphosphate form using LC-MS/MS .
  • Orthogonal validation : Compare results with structurally related analogs (e.g., 3'-azido derivatives) to identify SAR trends .

Q. What strategies improve the compound’s stability in biological matrices?

  • pH adjustment : Store solutions at pH 6–7 to prevent hydrolysis of the dioxabicyclo ring .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term stability .
  • Stability-indicating assays : Use UPLC-PDA to monitor degradation products under accelerated conditions (40°C/75% RH) .

Q. How to determine enantiomeric purity of the bicyclo[3.1.0]hexane moiety?

  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane:isopropanol (85:15) to resolve enantiomers .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) for absolute configuration .

Q. What methods enable site-selective radiolabeling for pharmacokinetic studies?

  • Tritium labeling : Catalytic tritium gas exchange at the 5-methyl group using Pd/C under mild conditions .
  • 14C-labeling : Incorporate 14C at the hydroxymethyl position via enzymatic synthesis with thymidine kinase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.